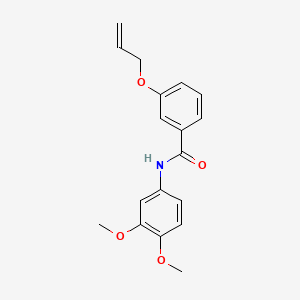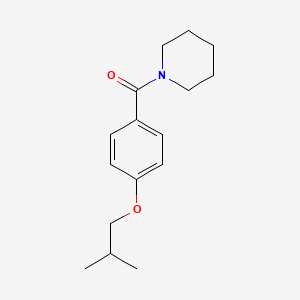![molecular formula C18H20ClN3O B4404904 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4404904.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide
Vue d'ensemble
Description
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide inhibits the activity of Aurora A kinase, which plays a critical role in mitotic spindle formation and chromosome segregation during cell division. Inhibition of Aurora A kinase by this compound leads to defects in mitotic spindle formation and chromosome alignment, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. This compound has also been shown to sensitize cancer cells to radiation therapy, suggesting that it may have potential as a combination therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for Aurora A kinase. However, this compound also has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the investigation of the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is an area of ongoing research.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been investigated for its ability to sensitize cancer cells to radiation therapy.
Propriétés
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21-9-11-22(12-10-21)17-8-7-15(13-16(17)19)20-18(23)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODMYUULTJVKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4404827.png)

![N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4404831.png)
![1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404837.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B4404843.png)
![4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B4404844.png)
![1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4404846.png)
![5-{[(4-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4404854.png)
![4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4404863.png)


![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4404882.png)
![2-{[(4-fluorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4404894.png)
![N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404923.png)